Enantioselective Vinylogous Aldol Addition: High Asymmetric Induction vs. Racemic or Opposite Enantiomer
In Lewis base-catalyzed vinylogous aldol additions, (5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one-derived silyl dienol ethers provide high enantioselectivity when chiral phosphoramide/SiCl4 catalysts are employed. The (R)-configured substrate delivers significantly higher enantiomeric excess (ee) for the γ-addition product compared to the (S)-enantiomer or the racemic substrate under identical conditions . This directly demonstrates the stereochemical fidelity required for successful asymmetric methodology.
| Evidence Dimension | Enantiomeric excess (ee) in vinylogous aldol addition to conjugated aldehydes |
|---|---|
| Target Compound Data | High enantioselectivity (exact values reported in Denmark & Heemstra 2008 for the specific substrate class) |
| Comparator Or Baseline | Racemic (5RS)-5-hydroxy-1,5-diphenylpent-2-en-1-one or (5S)-enantiomer; yields significantly lower ee or opposite enantiomer of the product. |
| Quantified Difference | The (R)-enantiomer provides enantioenriched product with high diastereoselectivity, whereas the use of racemic substrate results in low or no asymmetric induction. The (S)-enantiomer yields the opposite enantiomer of the product. |
| Conditions | Vinylogous aldol reaction catalyzed by SiCl4/chiral bisphosphoramide (e.g., (R,R)-1), silyl dienol ether derived from the ketone, addition to aromatic/conjugated aldehydes at low temperature. |
Why This Matters
For researchers requiring enantiopure building blocks for complex molecule synthesis, only the (R)-enantiomer guarantees the absolute stereochemistry of the final product, directly impacting synthetic route efficiency and yield.
